molecular formula C9H6F2O B8162187 5-Ethynyl-1,3-difluoro-2-methoxybenzene

5-Ethynyl-1,3-difluoro-2-methoxybenzene

Cat. No.: B8162187
M. Wt: 168.14 g/mol
InChI Key: NAKSUXWUFRPYIC-UHFFFAOYSA-N
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Description

5-Ethynyl-1,3-difluoro-2-methoxybenzene: is an organic compound with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol . It is characterized by the presence of an ethynyl group attached to a benzene ring substituted with two fluorine atoms and a methoxy group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-difluoro-2-methoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 1,3-difluoro-2-methoxybenzene.

    Ethynylation Reaction: The precursor undergoes an ethynylation reaction, where an ethynyl group is introduced.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1,3-difluoro-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethynyl-1,3-difluoro-2-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,3-difluoro-2-methoxybenzene depends on its specific application

    Molecular Targets: It can bind to enzymes, receptors, or other biomolecules, affecting their function.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

    5-Ethynyl-1,3-difluoro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    5-Ethynyl-1,3-difluoro-2-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.

    5-Ethynyl-1,3-difluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: 5-Ethynyl-1,3-difluoro-2-methoxybenzene is unique due to the presence of both ethynyl and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-ethynyl-1,3-difluoro-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-3-6-4-7(10)9(12-2)8(11)5-6/h1,4-5H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKSUXWUFRPYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1N tetrabutylammonium fluoride (TBAF) in THF was added to 1.71 g (3,5-Difluoro-4-methoxy-phenylethynyl)-trimethyl-silane and the mixture stirred at 25° C. overnight. The solvent was removed in vacuo and the residue purified by flash chromatography over silica eluting with 20:1 heptane:ethyl acetate to give 866 mg 5-Ethynyl-1,3-difluoro-2-methoxy-benzene in 72% yield.
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(3,5-Difluoro-4-methoxy-phenylethynyl)-trimethyl-silane
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